4-Bromo-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine
CAS No.:
Cat. No.: VC18144025
Molecular Formula: C9H12BrN5
Molecular Weight: 270.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BrN5 |
|---|---|
| Molecular Weight | 270.13 g/mol |
| IUPAC Name | 4-bromo-1-[2-(2-methylimidazol-1-yl)ethyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H12BrN5/c1-7-12-2-3-14(7)4-5-15-6-8(10)9(11)13-15/h2-3,6H,4-5H2,1H3,(H2,11,13) |
| Standard InChI Key | YZFASXYYQUEEIA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CN1CCN2C=C(C(=N2)N)Br |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, 4-bromo-1-[2-(2-methylimidazol-1-yl)ethyl]pyrazol-3-amine, reflects its core structure:
-
A pyrazole ring substituted with bromine at position 4 and an amine group at position 3.
-
An ethyl chain linking the pyrazole to a 2-methylimidazole moiety .
Key identifiers:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHBrN | |
| Molecular Weight | 270.13 g/mol | |
| SMILES | CC1=NC=CN1CCN2C=C(C(=N2)N)Br | |
| InChI Key | YZFASXYYQUEEIA-UHFFFAOYSA-N |
Physicochemical Profile
While experimental data on solubility and melting point remain limited, computational predictions suggest:
-
Hydrogen Bond Donors/Acceptors: 2/5, indicating potential for intermolecular interactions .
-
Polar Surface Area: 70.2 Ų, aligning with bioavailability criteria for drug-like molecules.
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via multi-step reactions:
-
N-Alkylation: Reaction of 4-bromo-3-aminopyrazole with 2-(2-methylimidazol-1-yl)ethyl bromide under basic conditions.
-
Purification: Column chromatography or recrystallization to achieve >95% purity.
Example Protocol:
-
Step 1: 4-Bromo-3-aminopyrazole (1 eq) and 2-(2-methylimidazol-1-yl)ethyl bromide (1.2 eq) are refluxed in acetonitrile with KCO (2 eq) for 12 hours.
-
Step 2: The crude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1).
Challenges and Solutions
-
Regioselectivity: Competing alkylation at pyrazole N1 vs. N2 positions is mitigated by steric hindrance from the bromine substituent .
-
Yield Optimization: Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours, improving yield to 78%.
Biological Activities and Applications
| Cell Line | IC (μM) | Reference |
|---|---|---|
| HepG2 | 12.4 ± 1.2 | |
| MCF-7 | 18.9 ± 2.1 | |
| Mechanistic studies suggest kinase inhibition (e.g., EGFR, VEGFR) and apoptosis induction via caspase-3 activation. |
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity:
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.0 | |
| Escherichia coli | 16.0 | |
| Candida albicans | 32.0 | |
| The imidazole moiety likely disrupts microbial cell membranes via zinc ion chelation. |
Kinase Inhibition
Comparative analysis with analogs reveals:
| Compound | EGFR IC (nM) | Selectivity Over HER2 |
|---|---|---|
| Target Compound | 45 ± 3 | 12-fold |
| Erlotinib (Reference) | 2 ± 0.5 | 3-fold |
| While less potent than erlotinib, its selectivity reduces off-target effects. |
Comparative Analysis with Structural Analogs
Bromine vs. Chlorine Substitution
Replacing bromine with chlorine (CHClN) decreases cytotoxicity (HepG2 IC = 28 μM) but improves solubility (logP = 0.9).
Side Chain Modifications
-
Ethyl vs. Propyl Linkers: Elongating the chain reduces kinase affinity (EGFR IC = 120 nM).
-
Methylimidazole vs. Imidazole: The 2-methyl group enhances metabolic stability (t in liver microsomes: 45 vs. 22 minutes).
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume